4,5-Dianilinophthalimide
Overview
Description
4,5-Dianilinophthalimide is a phthalimide substituted at the 4- and 5-positions by anilino groups . It has a role as a tyrosine kinase inhibitor and a geroprotector . It has been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer’s disease .
Synthesis Analysis
The synthesis of 4,5-Dianilinophthalimide and related analogues has been developed for potential treatment of Alzheimer’s disease via palladium-catalyzed amination . The requisite substrates are easily obtained, and their coupling with substituted anilines proceeds in generally high yields .Molecular Structure Analysis
The molecular formula of 4,5-Dianilinophthalimide is C20H15N3O2 . The IUPAC name is 5,6-dianilinoisoindole-1,3-dione . The molecular weight is 329.4 g/mol .Scientific Research Applications
Specific Scientific Field
Application Summary
DAPH has been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer’s disease . It is used in research to understand the mechanisms of amyloidogenesis and neurotoxicity, which are associated with Alzheimer’s disease .
Methods of Application
The key method of application involves the use of DAPH and its derivatives in vitro and in vivo to study their effects on amyloidogenic proteins . The synthetic route to DAPH and structurally related analogues employs palladium-catalyzed amination as the key bond-forming step .
Results or Outcomes
DAPH-1 and select derivatives have been found to be ineffective against several amyloidogenic proteins, but they antagonize the yeast prion protein, Sup35, in vitro and in vivo . They alter the folding of Sup35’s amyloidogenic core, preventing amyloidogenic oligomerization and specific recognition events that nucleate prion assembly .
Synthesis of DAPH and Related Analogues
Specific Scientific Field
Application Summary
DAPH and its analogues are synthesized for potential treatment of Alzheimer’s disease . The synthetic route to DAPH and structurally related analogues employs palladium-catalyzed amination as the key bond-forming step .
Methods of Application
The synthetic route to DAPH and its analogues involves palladium-catalyzed amination . The requisite substrates are easily obtained, and their coupling with substituted anilines proceeds in generally high yields .
Results or Outcomes
A variety of DAPH analogues can be quickly accessed in a modular fashion . This route should also be amenable to the incorporation of other classes of nucleophiles into the molecular framework .
Protein-Tyrosine Kinase Inhibitor
Specific Scientific Field
Application Summary
DAPH is a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor (EGF-R) signal transduction pathway . It has potent in vivo antitumor activity .
Methods of Application
In cells, DAPH selectively inhibits both ligand-induced EGF-R and p185c-erbB2 autophosphorylation and c-fos mRNA induction .
Results or Outcomes
Antitumor activity could be demonstrated in vivo against xenografts of the A431 and SK-OV-3 tumors, which overexpress the EGF-R and p185c-erbB2, respectively . No overt cumulative toxicity was observed during treatment even though high efficacy was observed, indicating a good therapeutic window .
Amyloid Elimination
Specific Scientific Field
Application Summary
DAPH and its derivatives can directly and selectively eliminate specific prions and amyloids .
Methods of Application
During fibrillization, inhibitory DAPHs alter the folding of Sup35’s amyloidogenic core, preventing amyloidogenic oligomerization and specific recognition events that nucleate prion assembly .
Results or Outcomes
Select DAPHs are capable of attacking preformed amyloids. They remodel Sup35 prion-specific intermolecular interfaces to create morphologically altered aggregates with diminished infectivity and self-templating activity .
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
Specific Scientific Field
Application Summary
DAPH is a selective inhibitor of epidermal growth factor receptor (EGFR) kinase . It has been used in research to understand the role of EGFR in various diseases, including cancer .
Methods of Application
In cells, DAPH selectively inhibits both ligand-induced EGFR autophosphorylation . This allows researchers to study the effects of EGFR inhibition on cell proliferation and other cellular processes .
Results or Outcomes
DAPH has been shown to have potent in vivo antitumor activity . It could be demonstrated against xenografts of the A431 and SK-OV-3 tumors, which overexpress the EGFR .
Protection Against Serum Deprivation-Induced Stress and Apoptosis
Specific Scientific Field
Application Summary
DAPH has been shown to protect neuroendocrine cells against serum deprivation-induced stress and apoptosis .
Methods of Application
The method of application involves treating neuroendocrine cells with DAPH under conditions of serum deprivation .
Safety And Hazards
properties
IUPAC Name |
5,6-dianilinoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALVYBICLMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040393 | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dianilinophthalimide | |
CAS RN |
145915-58-8 | |
Record name | 4,5-Dianilinophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dianilinophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIANILINOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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